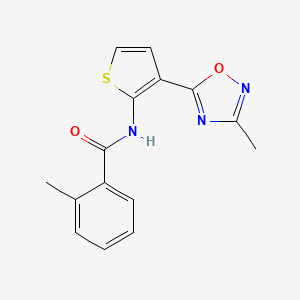

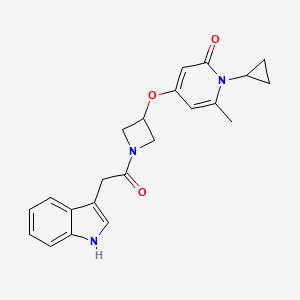

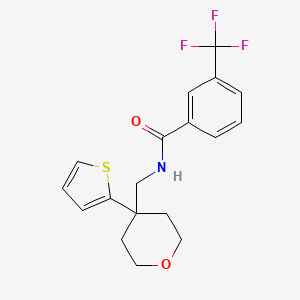

![molecular formula C15H11BrCl2O4 B2775073 2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid CAS No. 1982160-73-5](/img/structure/B2775073.png)

2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, and more. For example, 3,4-Dichlorobenzyl Bromide has a density of 1.7±0.1 g/cm3, a boiling point of 263.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Applications De Recherche Scientifique

Structural Analysis and Halogen Bonding

The study of methoxy-substituted bromobenzoic acids, closely related to the chemical structure of interest, provides insights into the influence of methoxy groups on the strength of type II Br…Br halogen bonds. The crystallization of such compounds in specific space groups allows for the analysis of their dimeric units, showcasing interactions like Br…π and weak H-bonding alongside the main Br…Br interactions. Computational models help understand the covalent and electrostatic contributions to these interactions, offering valuable knowledge for the development of new materials with specific properties (Raffo et al., 2016).

Photodynamic Therapy Applications

Research into the synthesis and characterization of new compounds related to the benzoic acid structure, particularly those with bromo, methoxy, and dichlorobenzyl groups, suggests potential applications in photodynamic therapy (PDT). For instance, the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for their photophysical and photochemical properties. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking them as promising candidates for Type II photosensitizers in cancer treatment within PDT (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Degradation Studies

The understanding of the environmental behavior and degradation pathways of chemically similar compounds, such as bromobenzoic acids, is crucial for assessing their environmental impact. Studies on microbes capable of degrading 2-bromobenzoic acid, for instance, shed light on the potential for bioremediation strategies. These microbes, which can also degrade other halobenzoates, highlight the importance of understanding microbial interactions with these compounds for environmental management and pollution mitigation efforts (Higson & Focht, 1990).

Antioxidant Activity Exploration

The isolation of bromophenol derivatives from marine algae and their characterization for antioxidant activity point towards the potential health benefits and applications of similar compounds. The antioxidant properties of these compounds, stronger or comparable to known antioxidants like BHT and ascorbic acid, suggest that derivatives of 2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid might also possess significant antioxidant activity. This opens avenues for further research into their use in food preservation, pharmaceuticals, and nutraceuticals (Li et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body, influencing their function and activity .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function and metabolism .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to cause various changes at the molecular and cellular level, influencing cell function and potentially leading to therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

2-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrCl2O4/c1-21-13-5-9(15(19)20)10(16)6-14(13)22-7-8-2-3-11(17)12(18)4-8/h2-6H,7H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPVKPCJTXZOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)OCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrCl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

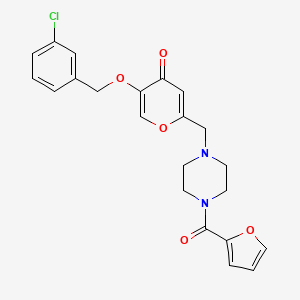

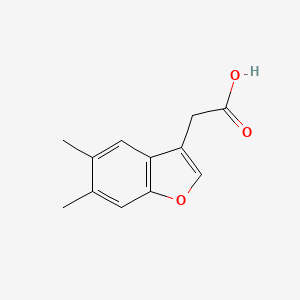

![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)

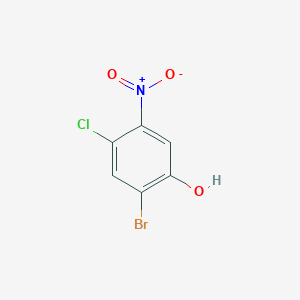

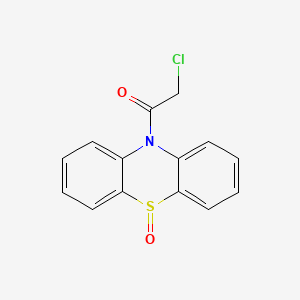

![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)

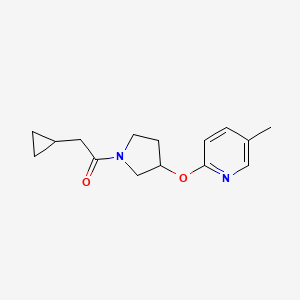

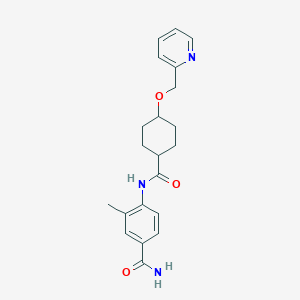

![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)

![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)